molecular formula C11H14N4O4 B12798365 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol CAS No. 90693-39-3

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol

Cat. No.: B12798365
CAS No.: 90693-39-3
M. Wt: 266.25 g/mol
InChI Key: PSJIEPIRJBSKPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisoxazole ring and the introduction of the nitroimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzisoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other biologically active compounds.

    Biology: Studied for its effects on protozoal pathogens and potential use in treating parasitic infections.

    Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other protozoal infections.

    Industry: Utilized in the development of new antiprotozoal agents and related pharmaceuticals.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves the inhibition of key enzymes in the protozoal pathogen Trypanosoma cruzi. The compound targets specific molecular pathways, disrupting the parasite’s metabolism and leading to its death. The nitroimidazole moiety plays a crucial role in this process by generating reactive intermediates that damage the parasite’s DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antiprotozoal activity.

    Tinidazole: A related compound used to treat protozoal infections.

    Secnidazole: Similar in structure and function, used for treating parasitic infections.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol is unique due to its specific structure, which combines a benzisoxazole ring with a nitroimidazole moiety. This combination enhances its antiprotozoal activity and makes it particularly effective against Trypanosoma cruzi.

Properties

CAS No.

90693-39-3

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-7-ol

InChI

InChI=1S/C11H14N4O4/c1-14-8(15(17)18)5-12-11(14)9-6-3-2-4-7(16)10(6)19-13-9/h5-7,10,16H,2-4H2,1H3

InChI Key

PSJIEPIRJBSKPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3O)[N+](=O)[O-]

Origin of Product

United States

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